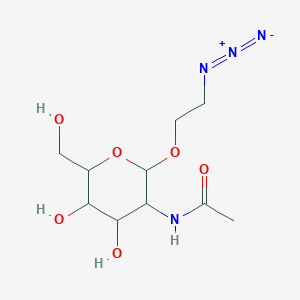

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often utilized in glycotherapeutic applications, drug delivery systems, and as a solubility and protein enhancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-galactopyranoside with azidoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidoethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, leading to the formation of triazoles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.

Major Products Formed

Triazoles: Formed through click chemistry reactions with alkynes.

Substituted Glycosides: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Glycoconjugates: The compound serves as a fundamental unit in the synthesis of complex carbohydrates and glycoconjugates, which are critical for studying glycosylation processes .

- Click Chemistry: Its azido group is highly reactive in click chemistry, particularly with alkynes, facilitating the formation of stable triazole linkages. This property is leveraged in the synthesis of diverse chemical entities .

Biology

- Glycosylation Studies: Researchers employ this compound to investigate glycosylation mechanisms and develop glycan-based probes that can elucidate biological processes involving carbohydrates .

- Cellular Applications: It has been used in studies involving living cells to prime the synthesis of oligosaccharides, enhancing our understanding of carbohydrate functions in cellular environments .

Medicine

- Drug Delivery Systems: The compound is utilized in designing targeted drug delivery systems due to its ability to form stable linkages with therapeutic agents, improving their efficacy and specificity .

- Glycotherapeutics: It plays a role in developing glycotherapeutic agents aimed at treating various diseases by targeting specific cellular receptors through glycan interactions .

Industrial Applications

- Biocompatible Materials: In industry, it is applied in producing biocompatible materials that are essential for medical devices and drug formulations .

- Solubility Enhancer: The compound acts as a solubility enhancer in pharmaceutical formulations, improving the bioavailability of poorly soluble drugs.

Case Studies

Case Study 1: Glycosylation Mechanisms

In a study aimed at understanding glycosylation processes, researchers utilized GalNAc-Et-N₃ to synthesize neolacto-series oligosaccharides within HL60 cells. The results revealed the formation of various glycosylated products, highlighting the compound's utility in probing cellular glycan dynamics .

Case Study 2: Drug Delivery Development

Another investigation focused on employing this compound in targeted drug delivery systems. By conjugating it with therapeutic agents, researchers demonstrated enhanced specificity towards cancer cells, showcasing its potential in clinical applications .

Mecanismo De Acción

The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside

- 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside

- 2-Azidoethyl beta-glucopyranoside

Uniqueness

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its specific structural features, including the presence of both azido and acetamido groups. These functional groups confer high reactivity and versatility, making it particularly useful in click chemistry and glycotherapeutic applications. Its ability to form stable triazole linkages distinguishes it from other similar compounds .

Actividad Biológica

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside (AEAG) is an alkylated glycoside that has garnered attention for its significant biological activity and applications in various scientific fields, particularly in biochemistry, medicinal chemistry, and drug delivery systems. The compound's structure, which includes both azido and acetamido functional groups, allows it to participate in click chemistry reactions, making it a versatile building block for synthesizing complex molecules.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₅

- CAS Number : 142072-15-9

- Molecular Weight : 301.27 g/mol

The presence of the azido group facilitates its reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc), which are pivotal in synthetic organic chemistry.

The biological activity of AEAG is primarily attributed to its ability to form stable triazole linkages through click chemistry. This reaction is crucial for developing glycoconjugates and glycoproteins, which play significant roles in cellular interactions and signaling pathways. The compound has been shown to interact with various biological targets, including:

- Peptidoglycan Recognition Protein 3 (PGRP3) : AEAG has been identified as a target for PGRP3, which is involved in immune response mechanisms.

- Asialoglycoprotein Receptor (ASGP-R) : This receptor mediates the uptake of glycoproteins with terminal galactose or N-acetylgalactosamine, making AEAG a potential candidate for targeted drug delivery to liver cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of galactosides, including AEAG analogs, exhibit antimicrobial properties against various pathogens. Notably:

- Broad-Spectrum Activity : Compounds synthesized from AEAG showed potent antibacterial activity against five human pathogenic bacteria and two phyto-fungi.

- Molecular Docking Studies : In silico analyses indicated that AEAG analogs could inhibit the dengue virus NS2B/NS3 protease, suggesting potential antiviral applications.

Applications in Drug Delivery

AEAG's unique structural features make it suitable for use in drug delivery systems:

- Glycotherapeutics : The compound can be utilized to enhance the solubility and bioavailability of therapeutic agents.

- Biocompatible Materials : AEAG is being explored for its potential in creating materials that are compatible with biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside | Acetylation at multiple hydroxyl groups | Enhanced solubility and bioactivity |

| 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | Alpha anomeric configuration | Differences in receptor binding affinity |

| 2-Azidoethyl beta-glucopyranoside | Lacks acetamido group | Limited biological applications compared to AEAG |

Study on Antimicrobial Activity (2023)

A recent investigation into the antimicrobial properties of AEAG derivatives revealed that specific acyl substitutions significantly enhanced their efficacy against bacterial strains. Compounds exhibiting broad-spectrum activity were identified through a combination of spectroscopic methods and molecular dynamics simulations, confirming stable binding interactions with target proteins.

Targeting Liver Cells via ASGP-R

Research focusing on the ASGP-R highlighted AEAG's potential as a selective vector for drug delivery to hepatocytes. The study demonstrated that galactosyl-terminated macromolecules could effectively target liver cells, improving therapeutic outcomes while minimizing systemic side effects.

Propiedades

IUPAC Name |

N-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJPCIPZHPDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.